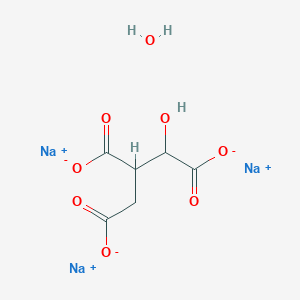

DL-Isocitric acid trisodium salt hydrate

CAS No.: 1313437-26-1

Cat. No.: VC8427183

Molecular Formula: C6H7Na3O8

Molecular Weight: 276.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313437-26-1 |

|---|---|

| Molecular Formula | C6H7Na3O8 |

| Molecular Weight | 276.08 |

| IUPAC Name | trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate |

| Standard InChI | InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 |

| Standard InChI Key | BPEHKAXIRZOKIS-UHFFFAOYSA-K |

| SMILES | C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] |

| Canonical SMILES | C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] |

Introduction

Chemical and Physical Properties

DL-Isocitric acid trisodium salt hydrate exhibits distinct physicochemical characteristics essential for its applications. The compound’s anhydrous molecular weight is 258.07 g/mol, while its hydrated form (e.g., ) has a molecular weight of 276.08 g/mol . Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting point | >300°C | |

| Solubility | Slightly soluble in water | |

| Appearance | White to off-white crystalline powder | |

| Hygroscopicity | High | |

| Stability | 60 months at room temperature |

The compound’s infrared (IR) spectrum confirms structural conformity to isocitric acid , and its InChIKey (PXOCFRDZUIKIIE-UHFFFAOYSA-N) and SMILES notation (\text{[Na+].[Na+].[Na+].OC(C(CC([O-])=O)C([O-])=O)C([O-])=O) provide precise stereochemical details. The hydrated form’s structure includes variable water content (up to 18.5%) , necessitating storage in inert environments to prevent decomposition .

Synthesis and Production

DL-Isocitric acid trisodium salt hydrate is synthesized via neutralization of isocitric acid with sodium hydroxide, followed by crystallization. Industrial production emphasizes achieving high purity (≥94%) through titration-controlled processes . The compound is commercially available in quantities ranging from 500 mg to 25 g, packaged under inert conditions to preserve stability . Isotopically labeled variants (e.g., -enriched) are produced for tracer studies in metabolism research, with purities up to 98% .

Applications in Biochemical Research

Role in the TCA Cycle

As a structural isomer of citric acid, DL-isocitric acid participates in the TCA cycle, where it is dehydrogenated to α-ketoglutarate by isocitrate dehydrogenase . This reaction is pivotal for ATP production and biosynthetic precursor generation. Researchers use the trisodium salt hydrate to study enzyme kinetics and mitochondrial dysfunction .

Food Industry Applications

The compound serves as a biomarker for authenticating citrus juices. Authentic juices exhibit isocitric acid-to-citric acid ratios of 1:130, whereas adulterated products deviate from this ratio . Regulatory agencies employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods utilizing DL-isocitric acid trisodium salt hydrate as a calibration standard .

Analytical Methods and Quality Control

Quality assessment of DL-isocitric acid trisodium salt hydrate involves multiple techniques:

-

Titrimetry: Purity is determined via perchloric acid () titration, yielding assay values of 94–95% .

-

Infrared Spectroscopy: Validates structural integrity by matching IR profiles to reference spectra .

-

Isotope-Labeled MS: Quantifies -labeled variants in metabolic flux studies .

Recent Advances and Research Directions

Recent studies focus on isotopically labeled DL-isocitric acid trisodium salt hydrate to track metabolic pathways in cancer and neurodegenerative diseases . Additionally, its application in food authenticity testing has expanded to non-citrus products, leveraging advances in MS/MS detection . Future research may explore its potential as a chelating agent in pharmaceutical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume